molecular formula C12H19NO2 B13072677 {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine

{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine

Cat. No.: B13072677
M. Wt: 209.28 g/mol
InChI Key: FGSAQZVCKIPUJF-UHFFFAOYSA-N
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Description

{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine is an organic compound with a complex structure that includes methoxy, propan-2-yloxy, and methylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method starts with the preparation of the intermediate {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl} chloride, which is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediate and final reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}amine
  • {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}ethanol
  • {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}chloride

Uniqueness

{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine , also known by its CAS number and various synonyms, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C17H29NO3
  • Molecular Weight : 295.41706 g/mol
  • CAS Number : 41602506

These properties suggest that the compound may interact with biological systems in unique ways, potentially influencing various biochemical pathways.

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Below are detailed findings from recent studies.

Antimicrobial Activity

A study demonstrated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was assessed for various strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, with MIC values showing that certain derivatives were more effective than traditional antibiotics .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa1.5

Anti-inflammatory Activity

The structure-activity relationship (SAR) of aminomethyl derivatives revealed that modifications to the compound's structure could enhance anti-inflammatory properties. In vitro assays indicated that certain derivatives exhibited higher activity than diclofenac sodium, a standard anti-inflammatory drug .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial activity of the compound was tested using the well diffusion method. The study involved preparing various concentrations of the compound in DMSO and applying them to agar plates inoculated with bacterial cultures. Results showed a clear zone of inhibition around the wells containing the compound, indicating effective antibacterial properties .

Case Study 2: Cytotoxicity Tests

Cytotoxicity assays were performed on A549 lung cancer cells to evaluate the anticancer potential of the compound. The MTT assay revealed that treatment with varying concentrations led to cell death in a dose-dependent manner. The IC50 value was determined to be approximately 50 µM, suggesting significant cytotoxic effects against cancer cells .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how This compound interacts with specific biological targets. These studies suggest potential binding affinities with key receptors involved in inflammation and cancer pathways, supporting its therapeutic potential .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-(3-methoxy-4-propan-2-yloxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C12H19NO2/c1-9(2)15-11-6-5-10(8-13-3)7-12(11)14-4/h5-7,9,13H,8H2,1-4H3

InChI Key

FGSAQZVCKIPUJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CNC)OC

Origin of Product

United States

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